molecular formula C12H11ClO3S B1627800 4-Ethoxynaphthalene-1-sulfonyl chloride CAS No. 91222-55-8

4-Ethoxynaphthalene-1-sulfonyl chloride

Cat. No.: B1627800
CAS No.: 91222-55-8
M. Wt: 270.73 g/mol
InChI Key: UMUUBVDEZWLVED-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

4-Ethoxynaphthalene-1-sulfonyl chloride can be synthesized through the sulfonation of naphthalene followed by chlorination. The typical synthetic route involves the reaction of 4-ethoxynaphthalene with chlorosulfonic acid, resulting in the formation of 4-ethoxynaphthalene-1-sulfonic acid. This intermediate is then treated with thionyl chloride to yield this compound.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of advanced equipment and controlled environments helps in achieving consistent quality.

Chemical Reactions Analysis

Types of Reactions

4-Ethoxynaphthalene-1-sulfonyl chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include nucleophiles such as amines, alcohols, and thiols. The reactions are typically carried out under mild conditions to prevent decomposition of the compound.

Major Products Formed

The major products formed from reactions involving this compound depend on the type of nucleophile used. For example, reactions with amines yield sulfonamide derivatives, while reactions with alcohols produce sulfonate esters.

Scientific Research Applications

4-Ethoxynaphthalene-1-sulfonyl chloride has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 4-ethoxynaphthalene-1-sulfonyl chloride involves its reactivity as an electrophile. The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonyl derivatives. The molecular targets and pathways involved depend on the specific application and the type of nucleophile used in the reaction.

Comparison with Similar Compounds

4-Ethoxynaphthalene-1-sulfonyl chloride can be compared with other similar compounds such as:

  • 4-Methoxynaphthalene-1-sulfonyl chloride
  • 4-Chloronaphthalene-1-sulfonyl chloride
  • 4-Bromonaphthalene-1-sulfonyl chloride

These compounds share similar chemical structures and reactivity but differ in their substituents, which can influence their physical and chemical properties. The uniqueness of this compound lies in its ethoxy group, which can affect its solubility and reactivity compared to other similar compounds.

Properties

IUPAC Name

4-ethoxynaphthalene-1-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClO3S/c1-2-16-11-7-8-12(17(13,14)15)10-6-4-3-5-9(10)11/h3-8H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMUUBVDEZWLVED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C2=CC=CC=C21)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10588203
Record name 4-Ethoxynaphthalene-1-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10588203
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91222-55-8
Record name 4-Ethoxynaphthalene-1-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10588203
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-ethoxynaphthalene-1-sulfonyl chloride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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